molecular formula C8H17NO2 B3198185 1,3-Dioxane-5-methanamine, N,2,2-trimethyl- CAS No. 1010701-31-1

1,3-Dioxane-5-methanamine, N,2,2-trimethyl-

Cat. No. B3198185
CAS RN: 1010701-31-1
M. Wt: 159.23 g/mol
InChI Key: CQXAXRLNONSHFG-UHFFFAOYSA-N
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Description

“1,3-Dioxane-5-methanamine, N,2,2-trimethyl-” is a chemical compound with the molecular formula C8H17NO2. It is also known as “(2,2,5-trimethyl-1,3-dioxan-5-yl)methanamine” and has a molecular weight of 159.23 .


Synthesis Analysis

1,3-Dioxanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .


Chemical Reactions Analysis

1,3-Dioxanes and 1,3-dioxolanes can easily be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .

Mechanism of Action

TMA-2 acts primarily as a serotonin receptor agonist, binding to and activating the 5-HT2A and 5-HT2C receptors in the brain. This leads to a cascade of neural activity that results in altered perception, cognition, and emotion. TMA-2 also affects other neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its effects.
Biochemical and Physiological Effects
TMA-2 has been found to have a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as alter levels of various neurotransmitters in the brain. TMA-2 has also been found to increase the release of cortisol, a stress hormone, and may have immunomodulatory effects.

Advantages and Limitations for Lab Experiments

TMA-2 has several advantages as a research tool. Its unique mechanism of action and effects on the brain make it a valuable tool for studying the neural basis of perception, cognition, and emotion. However, TMA-2 also has limitations, including its potential for abuse and the difficulty of controlling its effects in human subjects.

Future Directions

There are several potential future directions for research on TMA-2. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is its effects on cognitive function, including memory and learning. Additionally, researchers may continue to study the neural basis of TMA-2's effects and its potential as a research tool for understanding the brain.

Scientific Research Applications

TMA-2 has been the subject of extensive scientific research, particularly in the fields of neuroscience and pharmacology. Researchers have studied its effects on the brain and behavior, as well as its potential therapeutic applications. TMA-2 has been found to have a unique mechanism of action that differs from other psychedelics, making it a valuable tool for studying the brain and its functions.

properties

IUPAC Name

1-(2,2-dimethyl-1,3-dioxan-5-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2)10-5-7(4-9-3)6-11-8/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXAXRLNONSHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)CNC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methylamine solution (3 mL, 34.8 mmol) was added to a solution of (2,2-dimethyl-1,3-dioxan-5-yl)methyl methanesulfonate (0.9 g, 4.01 mmol, prepared as per B. Xu et al. J. Med. Chem. 2002, 45, 5694) in DMSO (7 mL) and stirred at 75° C. overnight. The reaction was diluted with CHCl3 and the CHCl3 washed with water (×2), dried and concentrated in vacuo to afford approximately 670 mg of crude product. The crude material was columned on silica eluting with DCM, 20% MeOH/DCM, and 20% 7N NH3 in MeOH/DCM to afford (2,2-dimethyl-1,3-dioxan-5-yl)-N-methylmethanamine (330 mg, 52% yield) as an oily residue. 13C NMR (CD3OD) δ 99.7, 64.4 (2×CH2), 52.3, 36.9, 36.0, 26.0, 23.5.
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3 mL
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(2,2-dimethyl-1,3-dioxan-5-yl)methyl methanesulfonate
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7 mL
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crude material
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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